molecular formula C27H46O3 B1261367 (24R)-7alpha,24-dihydroxycholesterol

(24R)-7alpha,24-dihydroxycholesterol

Cat. No. B1261367
M. Wt: 418.7 g/mol
InChI Key: ZNCHPOYZMVVJCK-DIPBILQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(24R)-7alpha,24-dihydroxycholesterol is a 7alpha,24-dihydroxycholesterol in which has R configuration at position 24.

Scientific Research Applications

1. Cholesterol Homeostasis and Metabolism

(24R)-7alpha,24-dihydroxycholesterol is involved in cholesterol homeostasis, particularly in the brain. It is formed from cholesterol and is crucial for maintaining cholesterol balance in this organ. Its metabolism occurs in the liver, involving enzymes like cholesterol 7alpha-hydroxylase (CYP7A), which is significant in bile acid biosynthesis. This suggests that a portion of 24-hydroxycholesterol might be converted into bile acids through normal biosynthetic pathways (Norlin, Toll, Björkhem, & Wikvall, 2000).

2. Antiproliferative Activity

Compounds similar to (24R)-7alpha,24-dihydroxycholesterol, isolated from marine sponges, have shown antiproliferative activity against various tumor cells. This indicates potential applications in cancer research and therapy (Santafé, Paz, Rodríguez, & Jiménez, 2002).

3. Biomarker Potential in Neurodegenerative Disorders

Oxysterols like 24S-hydroxycholesterol and 27-hydroxycholesterol, closely related to (24R)-7alpha,24-dihydroxycholesterol, are being investigated as potential biomarkers for neurodegenerative diseases such as Alzheimer's and multiple sclerosis. Their presence in plasma can offer insights into the metabolome and might be indicative of certain health conditions (Griffiths et al., 2008).

4. Steroid and Vitamin D Synthesis

(24R)-7alpha,24-dihydroxycholesterol is also involved in the synthesis of other important biological molecules. For instance, 24ξ, 25-Dihydroxycholesterol, a similar compound, is used in the synthesis of active forms of vitamin D, highlighting its significance in biochemical pathways related to sterols and vitamins (Ikekawa et al., 1975).

properties

Product Name

(24R)-7alpha,24-dihydroxycholesterol

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1

InChI Key

ZNCHPOYZMVVJCK-DIPBILQQSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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